molecular formula C30H48O2 B114849 30-Hydroxylup-20(29)-en-3-one CAS No. 72944-06-0

30-Hydroxylup-20(29)-en-3-one

Cat. No.: B114849
CAS No.: 72944-06-0
M. Wt: 440.7 g/mol
InChI Key: ZUBZPUNHXGLZSQ-BHMAJAPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“30-Hydroxylup-20(29)-en-3-one” is a type of triterpenoid, which are a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . It has been found in various medicinal plants and is associated with a variety of therapeutic activities .


Synthesis Analysis

The synthesis of “this compound” involves a semisynthetic approach . Lupeol, a lupane-type pentacyclic triterpene, is isolated from various plant sources and modified to produce “this compound” and its derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by comprehensive analysis of spectroscopic techniques, including 1D (1H, 13C, and DEPT-135 13C) and 2D (1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC) nuclear magnetic resonance (NMR) and accurate mass spectroscopy .

Scientific Research Applications

Cytotoxic Activity

30-Hydroxylup-20(29)-en-3-one has shown potential in cytotoxic activity. Research on lupane triterpenoids from Acacia mellifera indicated significant cytotoxic activity against the NSCLC-N6 cell line, derived from human non-small-cell bronchopulmonary carcinoma (Mutai et al., 2007). Additionally, studies on Cassipourea madagascariensis revealed moderate cytotoxic activity against the A2780 human ovarian cancer cell line by compounds including this compound (Chaturvedula et al., 2006).

Antileukemic Activity

Antileukemic properties have been observed in derivatives of lupane triterpenes, such as this compound. A study on semi-synthetic derivatives of lupeol, including 3β-hydroxylup-20(29)-en-30-al, demonstrated cytotoxicity against human K562 acute myeloid leukemia and Jurkat acute lymphoid leukemia cell lines (Machado et al., 2020).

Structural Analysis and Synthesis

This compound has been the subject of various structural analyses and synthetic approaches. For instance, the crystal structure of betulinic acid methanol monosolvate, closely related to this compound, was analyzed, providing insights into the structural properties of these compounds (Tang et al., 2014). Synthesis studies have also been conducted, such as the creation of α,ω-Diketodiesters from 3-oxo-28-hydroxylup-20(29)-ene, offering potential for antiproliferative applications (Vydrina et al., 2021).

Inhibitory Effects on Cellular Processes

Studies have shown that lupane-type triterpenes like this compound can inhibit cellular processes. For example, compounds isolated from Panax ginseng seeds, structurally similar to this compound, inhibited NF-κB activity in HepG2 cells (Kim et al., 2012).

Antimicrobial and Antiproliferative Properties

Research on triterpenes isolated from various plants, including Maytenus imbricata, has highlighted the antimicrobial and antiproliferative properties of compounds such as this compound (Silva et al., 2005). Additionally, triterpenes from Celtis philippinensis displayed cytotoxicity against several human cancer cell lines, indicating the potential of lupane derivatives in cancer research (Hwang et al., 2003).

Future Directions

Future research on “30-Hydroxylup-20(29)-en-3-one” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its safety and toxicity. The development of methods for its synthesis and modification could also be a valuable area of research .

Mechanism of Action

Target of Action

30-Hydroxylup-20(29)-en-3-one is a lupane-type triterpene Lupane-type triterpenes are known to interact with a variety of cellular targets, including various enzymes and receptors, which play crucial roles in cellular processes such as inflammation, proliferation, and apoptosis .

Mode of Action

For instance, they can inhibit the activity of certain enzymes, modulate receptor signaling, or interfere with cellular pathways, leading to effects such as anti-inflammatory, anticancer, and antioxidant activities .

Biochemical Pathways

For example, they can modulate the NF-κB pathway, which plays a key role in immune and inflammatory responses . They can also affect the MAPK pathway, which is involved in cell proliferation and apoptosis .

Pharmacokinetics

It is known that the bioavailability of lupane-type triterpenes can be influenced by their lipophilicity . High lipophilicity can limit their solubility in aqueous biological fluids, which can affect their absorption and distribution .

Result of Action

This compound has been reported to exhibit antimicrobial and cytotoxic activities . It has shown activity against Staphylococcus aureus, Microsporum gypseum, Trichophyton mentagrophytes, and Pseudomonas aeruginosa . Additionally, it has demonstrated cytotoxicity against breast cancer cells . It has also been reported to significantly lower reactive oxygen species (ROS) production in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or substances in the environment can influence its action, either by interacting with the compound itself or by affecting the same targets or pathways .

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZPUNHXGLZSQ-BHMAJAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known natural sources of 30-Hydroxylup-20(29)-en-3-one?

A1: this compound has been isolated from various plant species, indicating its presence in diverse botanical sources. Some of the identified sources include:

  • Maytenus imbricata: A study identified this compound within the hexane extract of the stems and branches of this plant. []
  • Cassipourea madagascariensis: This plant yielded this compound during a bioassay-directed fractionation of its roots and leaves. []
  • Celastrus vamotii: Researchers isolated this compound for the first time from the roots and stems of Celastrus vamotii. []
  • Gymnosporia emarginata: This plant's stem bark was found to contain this compound alongside other related lupanes. []
  • Acacia mellifera: This species has been reported to contain this compound in addition to other triterpenoids and metabolites. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is a lupane-type pentacyclic triterpenoid. While its exact molecular weight can be calculated from its molecular formula, the provided research papers primarily focus on characterizing its structure through spectroscopic techniques:

  • NMR Spectroscopy: Researchers have extensively used 1H-NMR, 13C-NMR, and 2D NMR experiments (HSQC, HMBC, and NOESY) to elucidate the structure of this compound. [, , , , , ] These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, confirming its identity and stereochemistry.

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